9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
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Overview
Description
9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: is an organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline typically involves the nitration of 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: It can be used as a probe to study biological pathways and interactions .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for various diseases .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline: A structurally similar compound without the nitro group.
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: A brominated derivative with different chemical properties.
Uniqueness: The presence of the nitro group in 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-nitro-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)11-7-9-3-1-5-13-6-2-4-10(8-11)12(9)13/h7-8H,1-6H2 |
InChI Key |
BMDCDJCEUIDQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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